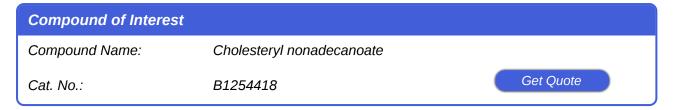


Application Note: Mass Spectrometry Fragmentation Analysis of Cholesteryl Nonadecanoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CE) are crucial neutral lipids involved in the transport and storage of cholesterol within the body. Their analysis is vital in various research fields, including the study of cardiovascular diseases, metabolic disorders, and drug development. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a primary tool for the detailed structural characterization and quantification of individual CE species. This application note provides a detailed protocol and fragmentation analysis of a specific long-chain saturated cholesteryl ester, **cholesteryl nonadecanoate** (CE 19:0). Understanding the fragmentation pattern of this molecule is essential for its unambiguous identification and accurate quantification in complex biological matrices.

Under typical positive ion electrospray ionization (ESI) conditions, cholesteryl esters readily form ammonium adducts ([M+NH₄]+). Upon collision-induced dissociation (CID), these adducts undergo a characteristic fragmentation, resulting in the neutral loss of the nonadecanoic acid moiety and the formation of a stable cholestane cation. This highly specific fragmentation provides a sensitive method for the detection and quantification of all cholesteryl esters in a sample.

Experimental Protocols



This section details the necessary steps for the analysis of **cholesteryl nonadecanoate** using LC-MS/MS.

Sample Preparation

- Lipid Extraction: A modified Bligh and Dyer method is recommended for the extraction of total lipids from biological samples (e.g., plasma, cells, tissues).
 - To 100 μL of sample, add 375 μL of a 1:2 (v/v) mixture of chloroform:methanol.
 - Vortex thoroughly for 5 minutes.
 - Add 125 μL of chloroform and vortex for 1 minute.
 - Add 125 μL of water and vortex for 1 minute.
 - Centrifuge at 2000 x g for 10 minutes to induce phase separation.
 - Carefully collect the lower organic phase containing the lipids.
 - Dry the extracted lipids under a stream of nitrogen gas.
 - \circ Reconstitute the dried lipid extract in 100 μL of a 9:1 (v/v) mixture of methanol:chloroform for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size) is suitable for the separation of cholesteryl esters.
- Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.



· Gradient Elution:

o 0-2 min: 30% B

2-15 min: Gradient from 30% to 100% B

15-20 min: Hold at 100% B

o 20.1-25 min: Re-equilibrate at 30% B

Flow Rate: 0.25 mL/min

• Column Temperature: 50 °C

Injection Volume: 5 μL

Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode.

Capillary Voltage: 3.5 kV

• Source Temperature: 120 °C

Desolvation Gas Temperature: 350 °C

· Desolvation Gas Flow: 800 L/hr

Collision Gas: Argon

Collision Energy: 20-40 eV (optimization may be required).

• MS Method: Product ion scan of the [M+NH₄]⁺ adduct of **cholesteryl nonadecanoate** (m/z 684.7).

Data Presentation



The mass spectrometry analysis of **cholesteryl nonadecanoate** is characterized by a specific and predictable fragmentation pattern. The quantitative data for the expected major ions are summarized in Table 1. Please note that the relative intensities are predicted based on the well-established fragmentation behavior of saturated cholesteryl esters, as direct experimental spectral data for **cholesteryl nonadecanoate** is not widely available in public databases.

Ion Description	Adduct/Fragment	Calculated m/z	Predicted Relative Intensity (%)
Ammonium Adduct	[M+NH ₄] ⁺	684.7	10-30
Cholestane Cation	[C27H45]+	369.3	100
Protonated Nonadecanoic Acid	[C19H38O2 + H]+	299.3	< 5

Table 1: Predicted quantitative fragmentation data for **cholesteryl nonadecanoate**.

Mandatory Visualization

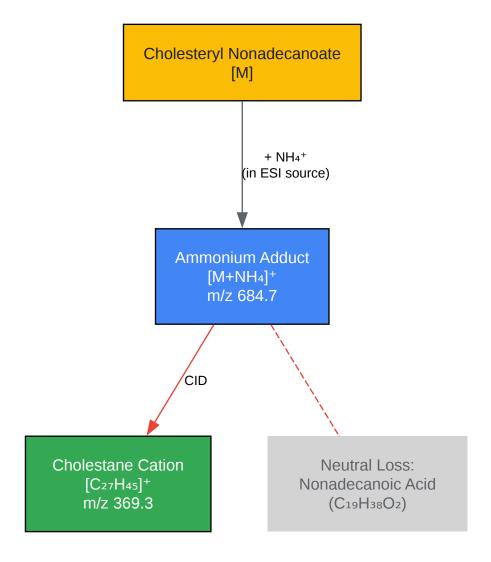
The following diagrams illustrate the experimental workflow and the fragmentation pathway of **cholesteryl nonadecanoate**.



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Caption: Experimental workflow for the LC-MS/MS analysis of **cholesteryl nonadecanoate**.





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